molecular formula C20H26O4S B2833689 OTs-C6-OBn

OTs-C6-OBn

Cat. No. B2833689
M. Wt: 362.5 g/mol
InChI Key: VVUMHKDBEGSVMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Safety and Hazards

OTs-C6-OBn is intended for research use only . It is not for human use and is not sold to patients .

Future Directions

The future directions of OTs-C6-OBn are likely to involve its continued use in the synthesis of PROTACs, given its role as a PROTAC linker .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(benzyloxy)hexyl 4-methylbenzenesulfonate involves the reaction of 6-hydroxyhexyl benzoate with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine . The reaction typically occurs at room temperature and yields the desired product after purification.

Industrial Production Methods: Industrial production of 6-(benzyloxy)hexyl 4-methylbenzenesulfonate follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified using techniques such as recrystallization or column chromatography .

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: 6-(benzyloxy)hexyl 4-methylbenzenesulfonate can undergo nucleophilic substitution reactions where the tosylate group is replaced by other nucleophiles.

    Oxidation Reactions: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The benzyloxy group can also be reduced to form the corresponding alcohol.

Common Reagents and Conditions:

Major Products:

    Substitution Reactions: Products include azides, nitriles, and thiols.

    Oxidation Reactions: Products include aldehydes and carboxylic acids.

    Reduction Reactions: Products include alcohols.

Comparison with Similar Compounds

Similar Compounds:

  • 6-(benzyloxy)hexyl 4-methylbenzenesulfonate
  • 6-(benzyloxy)hexyl 4-methylbenzenesulfonate
  • 6-(benzyloxy)hexyl 4-methylbenzenesulfonate

Uniqueness: 6-(benzyloxy)hexyl 4-methylbenzenesulfonate is unique due to its specific structure, which allows it to function effectively as a PROTAC linker. Its alkyl chain provides the necessary flexibility and length to connect the two ligands, while the benzyloxy and tosylate groups provide stability and reactivity, respectively .

properties

IUPAC Name

6-phenylmethoxyhexyl 4-methylbenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26O4S/c1-18-11-13-20(14-12-18)25(21,22)24-16-8-3-2-7-15-23-17-19-9-5-4-6-10-19/h4-6,9-14H,2-3,7-8,15-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVUMHKDBEGSVMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCCCCCCOCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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